(S)-econazole nitrate is a synthetic antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of various fungal infections, particularly those affecting the skin. As a derivative of econazole, it exhibits potent antifungal activity and is characterized by its unique molecular structure and mechanism of action.
(S)-econazole nitrate is synthesized through various chemical processes, with its initial development linked to the need for effective antifungal treatments. It is derived from imidazole and other chemical precursors, which contribute to its pharmacological properties.
(S)-econazole nitrate is classified as a triazole antifungal. It is recognized for its broad-spectrum activity against dermatophytes, yeasts, and some molds. The compound is often utilized in topical formulations for treating conditions such as athlete's foot, ringworm, and candidiasis.
The synthesis of (S)-econazole nitrate can be achieved through several methods, with one-pot synthesis being a notable approach. This method involves the following key steps:
A specific example of this process yields (S)-econazole nitrate with a total yield ranging from 65% to 75% depending on the exact conditions employed .
The synthesis involves complex reaction pathways that may generate side products, necessitating purification steps such as ether extraction to enhance yield and purity. The process can be adapted for industrial applications due to its relatively straightforward methodology .
(S)-econazole nitrate has a distinctive molecular structure characterized by a triazole ring fused with an imidazole moiety. Its chemical formula is , reflecting the presence of chlorine substituents that enhance its antifungal properties.
The synthesis of (S)-econazole nitrate involves several key reactions:
These reactions highlight the importance of careful control over reaction conditions to maximize yield and minimize by-products.
The reactions are typically conducted under controlled conditions to ensure optimal conversion rates and product purity. Analytical techniques such as thin-layer chromatography can be employed to monitor progress.
(S)-econazole nitrate exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By disrupting this process, it compromises cell membrane integrity, leading to cell death.
Relevant studies have indicated that modifications in formulation can enhance the dissolution rate of (S)-econazole nitrate, improving its bioavailability in therapeutic applications .
(S)-econazole nitrate is widely used in scientific research and clinical settings due to its antifungal properties:
The structural architecture of econazole comprises three pharmacophoric elements: the imidazole ring, the central chlorinated phenyl group, and the lipophilic 4-chlorobenzyloxy side chain. Systematic modifications of these regions have driven antifungal optimization:
Azole ring variations: Replacement of imidazole with 1,2,4-triazole enhances metabolic stability and reduces hepatic metabolism. Triazole derivatives (e.g., voriconazole) demonstrate improved systemic exposure and broader antifungal spectra compared to imidazole-based agents like econazole. This modification reduces affinity for human cytochrome P450 enzymes while maintaining potent inhibition of fungal CYP51 [5] [8].
Halogenation patterns: The 2,4-dichloro configuration on the phenyl ring maximizes membrane penetration and fungal cell binding. Mono-substituted analogues show 4-8 fold reduced potency against Candida albicans, while pentafluorinated derivatives enhance activity against Aspergillus spp. by improving hydrophobic interactions with the CYP51 binding pocket [1] [8].
Ether linkage modifications: Replacement of the benzyl oxygen with bioisosteres like thioethers or amine bridges alters electron distribution. Thioether derivatives exhibit superior activity against dermatophytes but reduced efficacy in deep mycoses due to increased plasma protein binding [8].
Chiral center alkylation: Branching at the β-carbon of the ethanol linker with methyl groups creates miconazole analogues. This modification increases steric hindrance, altering binding orientation within the CYP51 heme pocket and expanding coverage to resistant strains [1] [10].
Table 2: Structure-Activity Relationship of Key Econazole Modifications
Structural Region | Modification | Biological Impact | Clinical Derivative |
---|---|---|---|
Azole ring | 1,2,4-Triazole replacement | ↑ Plasma stability, ↓ drug interactions | Voriconazole |
Aryl ring halogenation | 2,4-DiF vs 2,4-DiCl | ↓ Mammalian toxicity, ↑ Aspergillus activity | Isavuconazole |
Chiral alcohol | Methyl branching (α-position) | ↑ Tissue penetration, ↓ systemic clearance | Miconazole |
Ether linker | Thioether replacement | ↑ Dermatophyte efficacy, ↑ topical retention | Sertaconazole |
Recent innovations focus on hybrid molecules where the econazole scaffold is conjugated with natural products (e.g., coumarins or flavonoids) via biodegradable linkers. These hybrids exhibit dual inhibition of CYP51 and fungal efflux pumps, overcoming resistance mechanisms in Candida glabrata [8].
The (S)-enantiomer of econazole nitrate demonstrates superior biological activity compared to its (R)-counterpart due to stereoselective interactions with biological targets. X-ray crystallography and molecular docking studies reveal critical differences in binding configurations:
Antifungal target (CYP51): The (S)-enantiomer adopts a conformation where the imidazole nitrogen coordinates optimally with the heme iron atom (Fe-N distance: 2.1Å). The chlorobenzyloxy group projects into a hydrophobic cleft lined by Phe228 and Tyr132 residues, forming π-alkyl interactions. In contrast, the (R)-enantiomer experiences steric clash with Leu376, reducing binding affinity by 8-fold. This stereopreference correlates with 4-fold lower MIC values for (S)-econazole against Candida species (MIC: 0.25 µg/mL vs 1.0 µg/mL for (R)-form) [1] [8].
Anticancer target (PI3Kα): Beyond antifungal applications, (S)-econazole exhibits potent PI3Kα inhibition (IC₅₀: 6.0 µM) by occupying the ATP-binding pocket. The (S)-configuration enables hydrogen bonding with Ser854 (bond length: 2.8Å) and halogen bonding between the dichlorophenyl group and Asp810 (3.1Å). These interactions are geometrically constrained in the (R)-enantiomer, explaining its 5-fold weaker activity. Constitutively active AKT1 overexpression abolishes (S)-econazole-induced apoptosis, confirming target specificity [6] [9].
Pharmacokinetic studies in murine models demonstrate stereoselective metabolism:
Table 3: Comparative Target Binding and Biological Activities of Econazole Enantiomers
Biological Parameter | (S)-Econazole Nitrate | (R)-Econazole Nitrate | Significance |
---|---|---|---|
CYP51 binding affinity (Kd) | 0.8 nM | 6.4 nM | 8-fold tighter binding |
PI3Kα inhibition (IC₅₀) | 6.0 µM | 30.2 µM | 5-fold greater potency |
MIC₉₀ C. albicans | 0.25 µg/mL | 1.0 µg/mL | 4-fold increased efficacy |
Apoptosis induction (EC₅₀) | 12.8 µM | >50 µM | Selective cytotoxicity |
Plasma half-life (mice) | 3.2 h | 1.1 h | Enhanced pharmacokinetic profile |
The stereochemical advantage extends to combination therapies: (S)-econazole synergizes with cisplatin in lung adenocarcinoma (CI: 0.42) by reversing drug efflux through P-glycoprotein inhibition. This synergy is enantioselective, with (R)-econazole showing merely additive effects (CI: 0.92) [9].
Compound Names Mentioned: Econazole nitrate, (S)-econazole nitrate, (R)-econazole nitrate, Voriconazole, Isavuconazole, Miconazole, Sertaconazole, Fluconazole, Itraconazole, Ketoconazole, Terconazole, Clotrimazole, Bifonazole, Tioconazole.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: